Physical Properties and Melting Point of Methyl D-Altropyranoside: A Comprehensive Technical Guide
Physical Properties and Melting Point of Methyl D-Altropyranoside: A Comprehensive Technical Guide
Executive Summary
Methyl D-altropyranoside is a rare, synthetic O-glycoside that serves as a pivotal building block in advanced carbohydrate chemistry and drug development. Due to the unique stereochemical arrangement of its hydroxyl groups, the unprotected sugar exhibits profound hygroscopicity, complicating direct physical characterization. This whitepaper provides an in-depth analysis of the physical properties of methyl D-altropyranoside, details the causality behind its synthetic workflows, and establishes self-validating protocols for its isolation and precise melting point (MP) determination.
Structural Chemistry and Conformational Dynamics
Methyl D-altropyranoside (Molecular Formula: C7H14O6)[1] is characterized by its heavily crowded stereocenter configuration. In its favored 4C1 chair conformation, the hydroxyl groups at the C-2 and C-3 positions are oriented axially.
This structural motif is the root cause of the compound's physical behavior. The axial hydroxyls create significant steric hindrance and disrupt the formation of a highly ordered, tightly packed crystal lattice. Consequently, the pure, unprotected methyl α -D-altropyranoside rarely crystallizes readily at ambient conditions; instead, it aggressively coordinates with atmospheric moisture to form a viscous syrup or an amorphous, hygroscopic solid[2]. To obtain reliable, sharp melting points, researchers must synthesize sterically locked or protected derivatives (such as benzylidene or di-O-methyl analogs)[3].
Physical Properties Profile
To facilitate easy comparison, the quantitative physical data for methyl D-altropyranoside and its widely utilized crystalline derivatives are summarized below.
Table 1: Physical Properties and Melting Points
| Property | Value | Reference / Condition |
| Molecular Formula | C7H14O6 | [1] |
| Molecular Weight | 194.18 g/mol | Computed[4] |
| Physical State (Unprotected) | Hygroscopic syrup / Amorphous solid | Ambient conditions[2] |
| MP (4,6-O-benzylidene-3-O-methyl- β -D-altropyranoside) | 94–96 °C | Recrystallized (EtOH/Hexane)[5] |
| MP (4,6-O-benzylidene-2-deoxy-2-methyl- α -D-altropyranoside) | 109–110 °C | Recrystallized (Ether/Hexane)[3] |
| MP (6-bromo-4-O-benzoyl-3-O-methyl-6-deoxy- α -D-altropyranoside) | 228–235 °C | Highly crystalline derivative[6] |
Experimental Workflows and Protocols
Regioselective Synthesis via Epoxide Ring Opening
Because direct Fischer glycosidation of D-altrose yields a complex mixture of anomers and ring sizes, the standard synthetic route relies on the regioselective ring-opening of an epoxide precursor.
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve methyl 2,3-anhydro-4,6-O-benzylidene- α -D-allopyranoside in a strong alkaline solution (e.g., potassium hydroxide in refluxing methanol or aqueous media).
-
Nucleophilic Attack (Reflux): Heat the mixture to reflux. Causality: The alkaline conditions strictly enforce the Fürst-Plattner rule. The nucleophile attacks the C-2 position, driving a trans-diaxial ring opening that yields the thermodynamically stable altro-configuration rather than the gluco-isomer[3].
-
Isolation: Neutralize the reaction mixture with a weak acid, extract the organic phase with chloroform, and wash with brine. Dry the organic layer over anhydrous Na2SO4 to remove residual water.
-
Crystallization: Evaporate the solvent in vacuo and recrystallize the crude methyl 4,6-O-benzylidene- α -D-altropyranoside from an ethanol/hexane mixture.
Fig 1: Synthesis of methyl α-D-altropyranoside via trans-diaxial epoxide ring opening.
Rigorous Melting Point Determination
A self-validating protocol is required to ensure that the melting point data is not artificially depressed by the sugar's inherent hygroscopicity.
Step-by-Step Methodology:
-
Sample Preparation: Dry the recrystallized derivative in a vacuum desiccator over phosphorus pentoxide (P2O5) for 24 hours to achieve a constant weight. Causality: Axial hydroxyls strongly coordinate water molecules; residual moisture acts as a plasticizer, which will broaden and depress the melting point.
-
Capillary Loading: Pulverize the dried crystals into a fine, uniform powder using an agate mortar. Load exactly 2-3 mm of the powder into a standard glass capillary tube.
-
Apparatus Calibration: Calibrate the melting point apparatus using a certified reference standard (e.g., benzoic acid, MP 122.4 °C) to ensure thermal accuracy prior to the run.
-
Heating Ramp: Rapidly heat the block to 10 °C below the expected melting point (e.g., 100 °C for the 2-deoxy-2-methyl derivative[3]). Reduce the heating rate to a strict 1 °C/min. Causality: A slow ramp rate ensures thermal equilibrium between the heating block and the sample, preventing thermal lag and allowing for a sharp, accurate melt phase observation.
-
Observation: Record T1 (onset of liquid formation) and T2 (complete liquefaction). A highly pure derivative will exhibit a narrow melting range ( ΔT≤1.5 °C).
Fig 2: Workflow for the physical characterization and melting point determination.
Applications in Advanced Therapeutics
The precise structural manipulation of methyl D-altropyranoside is not merely an academic exercise; it has direct implications in modern drug development.
-
Metabolic Therapeutics: Highly modified altropyranoside derivatives have been patented as core intermediates in the synthesis of steroidal appetite suppressants derived from Hoodia species[6].
-
Oligonucleotide Therapies: The altropyranoside scaffold is utilized to synthesize 1',3'-di-O-methyl altropyranoside nucleoside analogs (DMANA). These modified nucleosides are incorporated into antisense oligonucleotides to evaluate binding affinities and enhance the metabolic stability of RNA/DNA duplexes[7].
References
-
PubChem Database. "Methyl altropyranoside | C7H14O6 | CID 12245515". National Center for Biotechnology Information.[Link]
- Van Heerden, F. R., et al. "Pharmaceutical compositions having appetite suppressant activity".
-
Yoshimura, J., et al. "Synthesis of Methyl 2,3-di-O-methyl- α -D-sibirosaminide". Chemistry Letters, 1980.[Link]
-
Sharma, M., et al. "Concerning the mechanism of the reaction of methyllithium with methyl 2,3-anhydro-4,6-O-benzylidene- α -D-allopyranoside". Canadian Journal of Chemistry.[Link]
-
Sato, K., et al. "Branched-chain Sugars. XVII. Stereoselectivity in the Oxidation of Several Methyl 4,6-O-Benzylidene-2-C- and -3-C-methyl- β -D-hexopyranosides". Bulletin of the Chemical Society of Japan.[Link]
-
Hocek, M., et al. "Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation". Molecules (MDPI), 2015.[Link]
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